molecular formula C9H10N2O3S B14721043 S-(3-Nitrophenyl) dimethylcarbamothioate CAS No. 13511-86-9

S-(3-Nitrophenyl) dimethylcarbamothioate

Cat. No.: B14721043
CAS No.: 13511-86-9
M. Wt: 226.25 g/mol
InChI Key: XOEQSLOXCQIAOM-UHFFFAOYSA-N
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Description

S-(3-nitrophenyl) dimethylthiocarbamate: is an organosulfur compound belonging to the class of dithiocarbamates These compounds are characterized by the presence of a thiocarbamate group, where both oxygen atoms in a carbamate are replaced by sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-nitrophenyl) dimethylthiocarbamate typically involves the reaction of 3-nitrophenyl isothiocyanate with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of S-(3-nitrophenyl) dimethylthiocarbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(3-nitrophenyl) dimethylthiocarbamate can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiocarbamates.

Scientific Research Applications

Chemistry: S-(3-nitrophenyl) dimethylthiocarbamate is used as a reagent in organic synthesis. It can be employed in the preparation of other thiocarbamate derivatives and as a building block for more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound’s enzyme inhibitory properties are being explored for therapeutic applications. It has potential as a treatment for diseases where enzyme inhibition is beneficial, such as certain cancers and neurodegenerative disorders.

Industry: In the industrial sector, S-(3-nitrophenyl) dimethylthiocarbamate is used in the production of pesticides and fungicides. Its ability to inhibit specific enzymes makes it effective in protecting crops from pests and diseases.

Mechanism of Action

S-(3-nitrophenyl) dimethylthiocarbamate exerts its effects primarily through enzyme inhibition. The compound binds to the active site of the target enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various mechanisms, including competitive, non-competitive, and irreversible inhibition. The molecular targets and pathways involved depend on the specific enzyme being inhibited.

Comparison with Similar Compounds

    Sodium dimethyldithiocarbamate: This compound is also a dithiocarbamate and is used as a fungicide and chelating agent.

    Disulfiram: Known for its use in the treatment of chronic alcoholism, disulfiram is structurally similar and also inhibits enzymes.

    Zinc dimethyldithiocarbamate: Used in the vulcanization of rubber, this compound shares the dithiocarbamate functional group.

Uniqueness: S-(3-nitrophenyl) dimethylthiocarbamate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

S-(3-nitrophenyl) N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEQSLOXCQIAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305725
Record name S-(3-Nitrophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13511-86-9
Record name NSC171517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(3-Nitrophenyl) dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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